Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes a methyl ester group, an amino group, and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-alanine and 3,3-dimethylbutanoic acid.
Coupling Reaction: The amino group of L-alanine is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group. The carboxyl group of 3,3-dimethylbutanoic acid is then activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Esterification: The activated carboxyl group is reacted with methanol to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ((S)-2-amino-3-methylbutanoyl)-L-alaninate: Similar structure with a single methyl group on the butanoyl chain.
Methyl ((S)-2-amino-3,3-dimethylpentanoyl)-L-alaninate: Similar structure with an extended alkyl chain.
Uniqueness
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is unique due to its branched alkyl chain and specific stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H20N2O3 |
---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(9(14)15-5)12-8(13)7(11)10(2,3)4/h6-7H,11H2,1-5H3,(H,12,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
KMAZRWKSNWGQTH-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](C(C)(C)C)N |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)C(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.